molecular formula C18H14OS B15422843 5,6-diphenyl-2H-thiopyran-3-carbaldehyde CAS No. 105234-27-3

5,6-diphenyl-2H-thiopyran-3-carbaldehyde

Cat. No.: B15422843
CAS No.: 105234-27-3
M. Wt: 278.4 g/mol
InChI Key: HWTIXDIOSSLKOV-UHFFFAOYSA-N
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Description

5,6-Diphenyl-2H-thiopyran-3-carbaldehyde is a sulfur-containing heterocyclic compound characterized by a thiopyran core substituted with phenyl groups at the 5- and 6-positions and an aldehyde functional group at the 3-position. This compound has garnered attention in synthetic organic chemistry due to its utility in constructing complex heterocyclic frameworks. Notably, it serves as a precursor in the synthesis of 4H-thieno[3,2-c]thiopyran derivatives via a base-promoted conjugate addition–elimination reaction with methyl thioglycolate, followed by heteroannulation . Its structure combines aromatic stability (from the diphenyl substituents) with the electrophilic reactivity of the aldehyde group, enabling diverse transformations.

Properties

CAS No.

105234-27-3

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

5,6-diphenyl-2H-thiopyran-3-carbaldehyde

InChI

InChI=1S/C18H14OS/c19-12-14-11-17(15-7-3-1-4-8-15)18(20-13-14)16-9-5-2-6-10-16/h1-12H,13H2

InChI Key

HWTIXDIOSSLKOV-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Aldehyde Reactivity : All three compounds feature an aldehyde group, but their electronic environments differ. The diphenyl derivative’s aldehyde is less electrophilic due to conjugation with the thiopyran ring, requiring strong bases (e.g., KOH) for activation . The dihydro analog’s aldehyde is more reactive, aligning with its use in condensation reactions for flavor molecules .
  • Sulfur Participation : The thiopyran core in the diphenyl compound enables sulfur-mediated cyclizations, whereas the dihydro variant’s sulfur is less involved in reactivity, serving primarily as a structural element .

Research Findings and Novelty

  • Novelty of 5,6-Diphenyl Derivative: Prior to its use in thieno-thiopyran synthesis, β-chlorovinylaldehydes (e.g., 4-chloroquinoline-3-carbaldehyde) were predominantly employed in azoloquinoline chemistry . The diphenyl compound’s ability to form sulfur-rich heterocycles represents a distinct advancement in heteroannulation strategies .
  • Industrial vs. Academic Focus : While the dihydro analog is optimized for industrial-scale production (e.g., 1,4-dioxane solvent, simplified workup) , the diphenyl derivative is tailored for exploratory medicinal chemistry, as evidenced by cytotoxicity studies in its derivative compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5,6-diphenyl-2H-thiopyran-3-carbaldehyde, and how can reaction conditions be optimized?

  • Answer: The compound is typically synthesized via multistep reactions involving thiopyran core formation followed by aldehyde functionalization. For example, analogous thiopyran-carbaldehyde derivatives are synthesized using THF as a solvent and triethylamine (Et3_3N) as a base to facilitate deprotonation and intermediate stabilization. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products . Optimization may involve adjusting reaction time (e.g., 3 days for cyclization) and stoichiometric ratios of reagents like tetrachloromonospirocyclotriphosphazenes .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • Answer: Key techniques include:

  • Mass spectrometry (MS) : To confirm molecular weight (e.g., [M+^+] at m/z 475.0936 for similar thiopyran derivatives) .
  • Elemental analysis : Validates empirical formula (e.g., C: 73.34%, H: 3.80%, S: 13.47% for a related compound) .
  • NMR spectroscopy : 1^1H and 13^13C NMR for resolving aromatic protons, thiopyran ring conformation, and aldehyde proton shifts (δ ~9-10 ppm) .
  • X-ray crystallography : For absolute configuration determination, as seen in structurally related pyran-3-carbaldehydes .

Q. How does the reactivity of the aldehyde group in this compound influence its utility in further derivatization?

  • Answer: The aldehyde group participates in condensation reactions (e.g., with hydrazines or arylidenemalononitriles) to form Schiff bases or heterocyclic adducts. For instance, analogous aldehydes react with arylidenemalononitrile derivatives in pyridine under reflux to yield fused pyridine-carbonitrile systems, with purification via ethanol-DMF recrystallization .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?

  • Answer: Hybrid quantum mechanical/molecular mechanical (QM/MM) methods or density functional theory (DFT) can model the thiopyran ring's aromaticity and aldehyde electrophilicity. Studies on receptor-response models for similar aldehydes suggest using multidimensional metrics (e.g., bioelectronic nose simulations) to correlate electronic features with biological activity . Meta-analyses of datasets from heterologously expressed receptors can further refine predictive models .

Q. How can researchers resolve contradictions in reported spectroscopic data for thiopyran-carbaldehyde derivatives?

  • Answer: Divergent NMR or MS results often arise from solvent effects, tautomerism, or impurities. Cross-validate data using multiple techniques (e.g., combining 1^1H NMR with IR spectroscopy for carbonyl confirmation). For example, IR absorption peaks at ~1700 cm1^{-1} confirm aldehyde functionality, while discrepancies in 13^13C shifts may require X-ray validation . Methodological transparency in reporting solvent systems and instrumentation parameters is critical .

Q. What strategies enhance enantioselective synthesis of chiral thiopyran-carbaldehyde derivatives?

  • Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. A related study achieved >90% enantiomeric excess (ee) using (S)-configured tosyl groups during tetrahydropyridine formation, with chiral HPLC for resolution . Computational docking studies may guide ligand design to sterically bias the thiopyran ring during cyclization .

Q. How do substituent effects (e.g., phenyl vs. thiophene groups) alter the photophysical properties of thiopyran-carbaldehydes?

  • Answer: Electron-donating groups (e.g., phenyl) increase π-conjugation, shifting absorption maxima (λmax_{max}) to longer wavelengths. For example, 2,4-diphenyl-pyranylium derivatives exhibit bathochromic shifts compared to unsubstituted analogs. Time-dependent DFT (TD-DFT) simulations can predict these effects .

Q. What mechanistic insights explain the stability of the thiopyran ring under acidic or oxidative conditions?

  • Answer: The sulfur atom in the thiopyran ring enhances stability via resonance and lone-pair donation. Experimental evidence from phosphazene-mediated syntheses shows that THF and Et3_3N mitigate acid degradation during aldehyde formation . Oxidative stability can be probed using cyclic voltammetry to assess redox potentials .

Methodological Notes

  • Data Validation : Always cross-reference MS/NMR data with elemental analysis to confirm purity .
  • Synthetic Reproducibility : Document reaction conditions (e.g., "3 days at room temperature" for cyclization) and purification steps (e.g., column chromatography solvent ratios) .
  • Computational Reproducibility : Share input files (e.g., Gaussian optimization parameters) and receptor-response datasets for model validation .

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